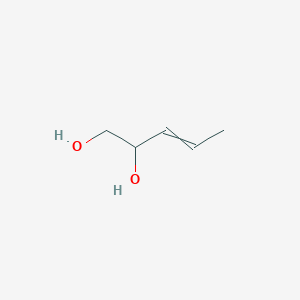

Pent-3-ene-1,2-diol

Description

Significance of Vicinal Diols in Contemporary Organic Synthesis

Vicinal diols, or 1,2-diols, are organic compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. pearson.comwikipedia.orgpearson.com This structural motif is widespread in numerous natural products and synthetic molecules, rendering vicinal diols crucial intermediates in organic synthesis. researchgate.netresearchgate.net Their importance stems from their versatility; they can be transformed into a wide array of other functional groups. For instance, the dehydration of vicinal diols can lead to the formation of ketones through a process known as the pinacol (B44631) rearrangement. pearson.compearson.com

The synthesis of chiral vicinal diols is a significant area of research, as these chiral building blocks are essential for producing enantiomerically pure pharmaceuticals and other biologically active compounds. researchgate.net A cornerstone method for their preparation is the Sharpless asymmetric dihydroxylation, which converts alkenes into chiral diols with high enantioselectivity using an osmium tetroxide catalyst and a chiral ligand. wikipedia.orgresearchgate.net Other synthetic routes include the hydrolysis of epoxides and the oxidation of alkenes with reagents like potassium permanganate. wikipedia.org Furthermore, vicinal diols are valuable as protecting groups for carbonyl compounds, a vital strategy in multi-step syntheses. wikipedia.org

Academic Importance of Unsaturated Diol Architectures as Synthetic Precursors

Unsaturated diols, such as Pent-3-ene-1,2-diol, contain both alkene and diol functionalities, making them exceptionally versatile synthetic precursors. This dual reactivity allows for a wide range of chemical transformations. The hydroxyl groups can undergo typical alcohol reactions like esterification and oxidation, while the carbon-carbon double bond can participate in addition reactions, oxidations, and reductions. ontosight.ai

The presence of both functionalities makes these molecules valuable starting materials for complex targets. mdpi.com They are used as monomers in the production of polymers, including polyesters and polyurethanes. researchgate.netnih.gov In the pharmaceutical and agrochemical industries, unsaturated diols serve as intermediates for the synthesis of more complex, biologically active molecules. ontosight.aiontosight.ai The popularization of ring-closing metathesis has further elevated the synthetic value of unsaturated diols, as they are excellent precursors to various cyclic compounds. mdpi.com For example, the reaction of unsaturated diols with dilute acid can be used to synthesize unsaturated aldehydes, such as the formation of pent-2-enal and pent-3-enal (B15050306) from pent-2-ene-1,4-diol. prepchem.com

Overview of Current Research Trajectories Involving this compound and its Congeners

While specific research on this compound is not extensively documented, the research trajectories for its congeners—isomers and structurally similar molecules—provide insight into its potential applications. A significant area of interest is asymmetric catalysis. For example, studies on the constitutional isomer pent-4-ene-1,3-diol (B6599432) have explored its kinetic resolution through palladium-catalyzed oxycarbonylation, a process that yields enantioenriched products. sciforum.net This highlights a potential research avenue for this compound: its use as a substrate in developing new stereoselective reactions to generate chiral building blocks.

The role of unsaturated diols as versatile intermediates is another key research focus. The shorter-chain analogue, but-3-ene-1,2-diol, serves as a synthetic intermediate for pharmaceuticals and is used in the production of polymers and specialty chemicals. ontosight.ai Similarly, research on congeners like 3-Methylpent-2-ene-1,5-diol investigates their use as intermediates in various organic syntheses and for their potential biological activities. ontosight.ai These applications suggest that this compound could also be a valuable precursor for creating diverse chemical structures.

Furthermore, the incorporation of unsaturated alcohol motifs into larger, complex molecules is an active area of research. For instance, synthetic efforts toward creating congeners of thiolactomycin, an antibiotic, have involved the use of 5-(alk-2-enyl) building blocks, demonstrating how this type of structure can be integrated into biologically relevant scaffolds. researchgate.net These research trends indicate that future work involving this compound will likely focus on its application in asymmetric synthesis, its utility as a versatile chemical building block, and its incorporation into complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

pent-3-ene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-5(7)4-6/h2-3,5-7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFGTZBRHKBFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710117 | |

| Record name | Pent-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62946-61-6 | |

| Record name | Pent-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pent 3 Ene 1,2 Diol and Analogous Structures

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in modern synthetic chemistry. For molecules like pent-3-ene-1,2-diol, which can exist as multiple stereoisomers, methods that selectively produce a single desired isomer are of high value.

Asymmetric Hydroxylation Strategies (e.g., Sharpless Dihydroxylation Protocols)

Asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction in this field, enabling the conversion of a wide range of alkenes into chiral vicinal diols with high enantioselectivity. researchgate.net The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a stoichiometric co-oxidant. organic-chemistry.orgalfa-chemistry.com

The chiral ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), which coordinate to the osmium center and direct the hydroxylation to a specific face of the alkene. organic-chemistry.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), provide reliable access to either enantiomer of the diol product. organic-chemistry.org The reaction is generally performed in a buffered solution, as it proceeds more effectively under slightly basic conditions. organic-chemistry.org While direct synthesis of this compound via this method would start from a diene, the strategy is highly effective for analogous structures, such as converting α,β-unsaturated esters into the corresponding diols with high yield and enantiomeric excess (ee). alfa-chemistry.com

Table 1: Examples of Sharpless Asymmetric Dihydroxylation of Various Olefins This table illustrates the general effectiveness of the Sharpless AD reaction for producing chiral diols from different alkene substrates.

| Alkene Substrate | Reagent | Product Diol Enantiomer | Yield (%) | ee (%) | Source |

| Stilbene | AD-mix-β | (R,R)-1,2-Diphenyl-1,2-ethanediol | 99 | >99 | organic-chemistry.org |

| α,β-Unsaturated Ester | AD-mix-β | Corresponding (2R,3S)-diol | 89.9 | 98 | alfa-chemistry.com |

| 1-Decene | AD-mix-β | (R)-1,2-Decanediol | 97 | 97 | organic-chemistry.org |

Catalytic Asymmetric Reductions of Enone or Alkyne Precursors

The asymmetric reduction of prochiral ketones or alkynes offers another direct route to chiral unsaturated diols. For a structure like this compound, a suitable precursor could be an α-hydroxy enone (e.g., 1-hydroxy-pent-3-en-2-one) or an alkynediol (e.g., pent-3-yne-1,2-diol).

The reduction of β-hydroxy ketones is a well-established method for creating 1,3-diols, and similar principles can be applied to α-hydroxy enones to yield 1,2-diols. uwindsor.canih.gov Asymmetric reduction can be achieved using chiral hydride reagents or through catalytic hydrogenation with chiral catalysts. Chiral oxazaborolidine reagents, as developed by Corey, are highly effective for the enantioselective reduction of ketones to alcohols. nih.gov

Alternatively, the partial reduction of an alkyne precursor provides stereoselective access to the corresponding (Z)-alkene. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic method for this transformation, yielding the cis-alkene. While not inherently asymmetric, using a chiral substrate or subsequent resolution can provide enantiopure products.

Table 2: Strategies for Asymmetric Reduction to Form Chiral Diols This table outlines precursor types and common reagents used to achieve stereocontrol in the synthesis of diols.

| Precursor Type | Reagent/Catalyst System | Product Type | Key Feature | Source |

| 1,3-Keto Alcohols | Chiral Oxazaborolidine Reagents | Chiral 1,3-Diols | High enantioselectivity (>99% ee) | nih.govacs.org |

| β-Hydroxy Ketone | Me₄N⁺ BH(OAc)₃⁻ | anti-1,3-Diol | High diastereoselectivity | uwindsor.ca |

| Alkynediol | Lindlar's Catalyst (Pd/CaCO₃/Pb) + H₂ | cis-Unsaturated Diol | Stereospecific reduction to (Z)-alkene | General Knowledge |

| Enone | NaBH₄ in Methanol | Racemic Diol | Reduction of ketone to alcohol | mdpi.com |

Chiral Auxiliary Approaches in Diol Synthesis

The use of a chiral auxiliary is a robust strategy where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. du.ac.in

For diol synthesis, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a carboxylic acid derivative. uwindsor.cawikipedia.org Subsequent reactions, like an aldol (B89426) condensation or an alkylation, proceed with high diastereoselectivity controlled by the auxiliary. wikipedia.org For instance, an aldol reaction using an Evans auxiliary can establish two new contiguous stereocenters, which can serve as the core of a 1,2- or 1,3-diol after removal of the auxiliary. wikipedia.org This method allows for the construction of complex acyclic systems with precise stereocontrol.

Table 3: Common Chiral Auxiliaries and Their Applications in Stereoselective Synthesis This table highlights prominent chiral auxiliaries and the types of stereocontrolled reactions they facilitate.

| Chiral Auxiliary | Typical Reaction | Stereochemical Control | Source |

| Evans Oxazolidinones | Aldol Reactions | Formation of syn or anti aldol products, creating two stereocenters. | uwindsor.cawikipedia.org |

| Pseudoephedrine Amides | α-Alkylation of Carbonyls | Diastereoselective addition of electrophiles syn to the methyl group and anti to the hydroxyl group. | wikipedia.org |

| Camphorsultam | Diels-Alder, Conjugate Addition | High facial selectivity in cycloadditions and additions to α,β-unsaturated systems. | General Knowledge |

| trans-2-Phenyl-1-cyclohexanol | Ene Reactions | Diastereoselective formation of homoallylic alcohols. | wikipedia.org |

Diastereoselective Control in Carbon-Carbon Bond Formation Leading to Unsaturated Diols

The creation of the carbon skeleton of unsaturated diols often relies on carbon-carbon bond-forming reactions where stereocontrol is exerted to set the relative configuration of the hydroxyl groups. The allylation of aldehydes and ketones is a particularly important method for this purpose, as it establishes a homoallylic alcohol moiety and creates up to two new stereocenters simultaneously. academie-sciences.fr

The choice of the allylmetal reagent is critical for controlling the diastereoselectivity of the addition. For example, allyltitanium complexes can be tuned to provide either syn- or anti-1,3-diols from β-hydroxyaldehydes with excellent stereocontrol, often without the need for protecting groups. academie-sciences.fracs.org Similarly, the use of chiral allylboron reagents allows for highly enantioselective and diastereoselective additions to aldehydes. More advanced strategies employ bifunctional or "double-allylation" reagents, which permit iterative reactions to rapidly build up complex polyol structures with defined stereochemistry. nih.govsci-hub.se These methods are modular and enable access to a wide variety of complex diol motifs. nih.govsci-hub.se

Table 4: Methods for Diastereoselective C-C Bond Formation for Diol Synthesis This table compares different reagent-controlled methods for the stereocontrolled synthesis of polyol structures.

| Method/Reagent Class | Substrate | Key Advantage | Source |

| Allyltitanium Reagents | Aldehydes, β-Hydroxyaldehydes | High regio-, chemo-, and stereoselectivity; tolerates polar groups. | academie-sciences.fr |

| Iterative Boronic Ester Homologation | Boronic Esters, Magnesium Carbenoids | Stereocontrolled synthesis of remote 1,5-polyols. | nih.gov |

| Double-Allylation Reagents | Aldehydes | Rapid generation of molecular complexity; access to complex diol motifs. | nih.govsci-hub.se |

| Allylboranes (with Diazaborolidine Auxiliaries) | Aldehydes | Convergent pathway to 1,5-syn and 1,5-anti diols. | acs.org |

Kinetic Resolution Techniques for Enantiopure Diol Derivatives

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. The method relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent, resulting in the separation of the unreacted, enantioenriched starting material from the enantioenriched product. unipd.it

For diols, enzymatic kinetic resolution via lipase-catalyzed acylation is a widely used and highly effective method. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B or Novozym 435), show excellent enantioselectivity in the acylation of one enantiomer of a racemic diol, leaving the other enantiomer unreacted. nih.govacs.org This produces the acylated diol and the unreacted diol in high enantiomeric purity, although the maximum theoretical yield for each is 50%. acs.org This limitation can be overcome by dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical conversion of 100% of the starting material into a single enantiomer of the product. acs.org For diols, DKR has been achieved by combining enzymatic acylation with a ruthenium-based racemization catalyst. acs.org Non-enzymatic methods, such as palladium-catalyzed asymmetric oxycarbonylation of racemic pent-4-ene-1,3-diol (B6599432), have also proven effective for kinetic resolution. semanticscholar.orgresearchgate.net

Table 5: Examples of Kinetic Resolution of Diols This table showcases various systems for the kinetic resolution of racemic diols, highlighting the catalyst, conditions, and efficiency.

| Diol Substrate | Method/Catalyst | Key Result | Source |

| Racemic pent-4-ene-1,3-diol | Pd(II) with chiral bis(oxazoline) ligand | Kinetic resolution via asymmetric oxycarbonylation. | semanticscholar.orgresearchgate.net |

| 2,5-Hexanediol (meso/dl mixture) | Novozym 435 + Ruthenium catalyst | Dynamic kinetic resolution to (R,R)-diacetate (63% yield, >99% ee). | acs.org |

| Racemic 1,2-diols with quaternary center | Pseudomonas cepacia lipase (PSL-C) | Good conversions and enantioselectivities in acylation with vinyl acetate. | nih.gov |

| Racemic internal propargylic diols | Candida antarctica lipase B (CAL-B) | Resolution via two-round sequence to give products with E > 200. | rsc.org |

| Racemic terminal 1,2-diols | Chiral organic catalyst | Regiodivergent resolution via asymmetric silyl (B83357) transfer. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. citrefine.com The synthesis of fine chemicals like this compound can be made more sustainable by incorporating these principles.

Key strategies include the use of catalysis, renewable feedstocks, and environmentally benign solvents. Catalytic methods, both enzymatic and organometallic, are inherently greener than stoichiometric approaches as they reduce waste by using small amounts of a recyclable catalyst. citrefine.com For instance, the Sharpless dihydroxylation and kinetic resolutions described previously utilize catalytic quantities of expensive and/or toxic metals and chiral ligands. organic-chemistry.orgacs.org

The choice of solvent is critical. Replacing hazardous chlorinated solvents with greener alternatives like water, 2-methyl-tetrahydrofuran (2-MeTHF), or dioxolane can significantly improve the environmental profile of a synthesis. organic-chemistry.orgacs.org Water, in particular, is an ideal green solvent and is used as a reactant in hydrolytic kinetic resolutions and can be the solvent for certain dihydroxylation reactions. organic-chemistry.orgresearchgate.net

Furthermore, sourcing starting materials from renewable feedstocks, such as biomass, vegetable oils, or carbohydrates, is a central goal of green chemistry. nih.govmdpi.com While many synthetic routes to diols begin from petrochemicals, research is ongoing into producing diols and their precursors via fermentation or from lignin-derived compounds, which aligns with the principle of using renewable resources. nih.govmdpi.com The use of dialkyl carbonates as both green reagents and solvents represents another innovative approach to sustainable synthesis. frontiersin.org

Table 6: Evaluation of Synthetic Strategies against Green Chemistry Principles This table assesses how different synthetic methodologies for diols align with key green chemistry metrics.

| Synthetic Strategy | Green Principle Addressed | Example/Advantage | Potential Drawback | Source |

| Enzymatic Kinetic Resolution | Catalysis, Renewable Catalyst, Mild Conditions | Lipases are biodegradable and operate in benign solvents. | Substrate scope can be limited; 50% max yield unless DKR. | nih.govunipd.it |

| Sharpless AD | Catalysis, Atom Economy | Uses catalytic OsO₄, reducing heavy metal waste compared to stoichiometric reagents. | Osmium is highly toxic; co-oxidants and solvents can be hazardous. | organic-chemistry.orgresearchgate.net |

| Synthesis from Biomass | Renewable Feedstocks | Lignin or glycerol (B35011) carbonate can be used to synthesize diols. | Often requires high temperatures or multi-step processing. | mdpi.com |

| Microbial Fermentation | Renewable Feedstocks, Waste Prevention | Direct production of diols from sugars like glucose. | Currently limited for longer-chain diols; separation can be energy-intensive. | nih.gov |

| Reactions in Water | Safer Solvents | Iodine-catalyzed dioxygenation of alkenes to diols in water. | Substrate solubility can be an issue. | organic-chemistry.org |

Atom Economy and Reaction Efficiency Optimization in Diol Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ntnu.no Reactions with high atom economy, such as the Diels-Alder reaction which can achieve 100% atom economy, are inherently more efficient and generate less waste. nih.gov In the context of diol production, optimizing atom economy involves designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final diol product, thereby minimizing byproducts. nih.gov

For instance, the synthesis of a phosphorus-containing biobased diol from lignin-derived vanillin (B372448) and DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) proceeds via a one-step, catalyst-free addition reaction with 100% atom economy. acs.org This approach highlights the potential for designing highly efficient syntheses of diols by leveraging the inherent reactivity of bio-based starting materials. acs.org

| Synthetic Approach | Key Features | Atom Economy | Reference |

| Diels-Alder Reaction | Pericyclic reaction for forming cyclic compounds. | 100% | nih.gov |

| Vanillin + DOPO | One-step, catalyst-free addition reaction. | 100% | acs.org |

| C(sp³)-H Functionalization | Transition-metal catalyzed, opens new retrosynthetic pathways. | High | researchgate.net |

| Dess-Martin Oxidation | Use of high molecular weight reagent for oxidation. | Low | nih.gov |

Utilization of Renewable Feedstocks and Bio-based Precursors

The chemical industry is increasingly turning to renewable feedstocks to reduce its reliance on fossil fuels and develop more sustainable processes. abiosus.org Biomass, including carbohydrates, oils, fats, proteins, and lignin, offers a rich source of functionalized molecules that can serve as precursors for diols. abiosus.orgresearchgate.net For example, 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) can be produced from renewable resources like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). royalsocietypublishing.org The demand for these diols is significant, with 1,6-hexanediol having a market volume of approximately 138 kilotons per year. royalsocietypublishing.org

The synthesis of diols from renewable feedstocks often involves innovative catalytic processes. For instance, 3-carene, a component of turpentine (B1165885) oil, can be converted into a diol through reductive ozonolysis and subsequently copolymerized to produce polyesters. rsc.org Similarly, glucose, a readily available and inexpensive sugar, is a preferred carbon source for the biosynthetic production of various diols through microbial fermentation. nih.gov Escherichia coli has been engineered to produce diols from glucose and other carbohydrates like glycerol and xylose. nih.gov

The table below provides examples of renewable feedstocks and the corresponding diols that can be synthesized from them.

| Renewable Feedstock | Diol Product | Significance | Reference |

| Furfural/HMF | 1,5-Pentanediol, 1,6-Hexanediol | High demand for polyesters and polyurethanes. | royalsocietypublishing.org |

| 3-Carene | 3-Carene diol | Precursor for bio-based polyesters. | rsc.org |

| Glucose | Various diols | Biosynthesis via engineered E. coli. | nih.gov |

| Vanillin | Phosphorus-containing diol | Atom-economic synthesis from lignin-derived feedstock. | acs.org |

Development of Environmentally Benign Catalytic Systems

The development of environmentally friendly catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous reagents and catalysts with safer and more sustainable alternatives. rsc.org In the context of diol synthesis, particularly the dihydroxylation of alkenes, significant efforts have been made to move away from toxic heavy metals like osmium. researchgate.net

One promising approach is the use of iron-based catalysts, as iron is an earth-abundant and less toxic metal. nih.gov An iron(II) complex has been shown to catalyze the asymmetric cis-dihydroxylation of alkenes with hydrogen peroxide as the oxidant, achieving high enantioselectivity (up to 99.8% ee) and good yields. researchgate.netnih.gov This method is applicable to a range of alkenes and represents a significant step towards greener diol synthesis. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers another metal-free alternative. For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an organocatalyst for the dihydroxylation of alkenes using hydrogen peroxide. researchgate.net This system operates through an initial epoxidation followed by in-situ ring-opening to yield the diol. researchgate.net Additionally, carbon-based catalysts, which can be derived from renewable biomass, are being developed for reactions such as the protection and deprotection of vicinal diols, demonstrating their potential as sustainable and recyclable catalysts. unex.es

The following table highlights some environmentally benign catalytic systems for diol synthesis.

| Catalytic System | Type | Key Features | Reference |

| [Fe(II)(L)(OTf)2] | Iron-based | High enantioselectivity with H2O2 oxidant. | researchgate.netnih.gov |

| 2,2,2-Trifluoroacetophenone | Organocatalyst | Metal-free dihydroxylation of alkenes. | researchgate.net |

| Carbon-based catalyst | Heterogeneous | Recyclable catalyst for diol protection/deprotection. | unex.es |

| Vanadium aminotriphenolate | Vanadium-based | Aerobic oxidative cleavage of vicinal diols in water. | acs.orgunipd.it |

| Graphitic carbon nitride | Photocatalyst | Metal-free, visible-light promoted C-C bond cleavage of diols. | rsc.org |

Continuous Flow Synthesis Methodologies for Scalability and Sustainability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering significant advantages over traditional batch processing in terms of scalability, safety, and efficiency. vapourtec.comsyrris.commt.com By conducting reactions in a continuously flowing stream through a reactor, precise control over parameters such as temperature, pressure, and residence time can be achieved, leading to improved product quality and yield. mt.com

Superheated flow chemistry, where reactions are performed above the solvent's boiling point under pressure, can dramatically accelerate reaction rates, further enhancing productivity. nih.gov For instance, the synthesis of syn-2-amino-1,3-diol, an intermediate for pharmaceuticals, was significantly faster in a continuous flow system (5 minutes) compared to a batch process (36 hours). acs.org

The table below summarizes the benefits of continuous flow synthesis for diol production.

| Feature | Advantage | Example | Reference |

| Precise Control | Better reproducibility and product quality. | Control of temperature and residence time. | mt.com |

| Scalability | Easy scale-up by extending run time or using larger reactors. | Production of 1-aryl-1,3-diol precursors. | vapourtec.comnih.govresearchgate.net |

| Safety | Smaller reaction volumes reduce risks with hazardous reagents. | Minimized volume of hazardous intermediates at any given time. | syrris.com |

| Integration | Downstream processing can be integrated into the flow system. | Aqueous workup and purification can be part of the continuous process. | vapourtec.com |

| Speed | Significantly reduced reaction times. | Synthesis of syn-2-amino-1,3-diol in 5 minutes vs. 36 hours. | acs.org |

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic methods are gaining prominence in chemical synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. These approaches are particularly valuable for the production of chiral diols.

Dioxygenase-Mediated Diol Formation from Aromatic Precursors

Dioxygenase enzymes, found in certain bacteria, are capable of catalyzing the dihydroxylation of aromatic compounds to produce cis-dihydrodiols. thieme-connect.de These chiral metabolites are valuable building blocks in organic synthesis. thieme-connect.dersc.org For instance, toluene (B28343) dioxygenase (TDO) can convert substituted arenes into their corresponding ortho,meta-dihydrodiols. rsc.org Historically, the formation of ipso,ortho-dihydrodiols has been less utilized, but it represents a promising area for synthetic applications. rsc.org

The mechanism of these enzymes involves the activation of molecular oxygen and its incorporation into the aromatic ring. thieme-connect.de This process can be highly enantioselective, yielding a single enantiomer of the diol. researchgate.net For example, biphenyl (B1667301) dioxygenase catalyzes the asymmetric cis-dihydroxylation of polycyclic aromatic hydrocarbons to produce bis-cis-dihydrodiols. acs.org The ability to perform these reactions on a preparative scale using whole-cell fermentation with recombinant organisms makes this a viable route for producing valuable chiral synthons. researchgate.net

Recent research has also focused on developing synthetic non-heme iron complexes that mimic the activity of Rieske dioxygenases, which could provide a chemical alternative to enzymatic methods for arene dihydroxylation. researchgate.net

The table below provides examples of dioxygenase-mediated diol synthesis.

| Enzyme/System | Aromatic Precursor | Diol Product | Significance | Reference |

| Toluene Dioxygenase (TDO) | Substituted Arenes | ortho,meta-dihydrodiols | Versatile chiral building blocks. | rsc.org |

| Biphenyl Dioxygenase | Polycyclic Aromatic Hydrocarbons | bis-cis-dihydrodiols | Production of complex chiral diols. | acs.org |

| Toluene Dioxygenase | ortho-Dibromobenzene | cis-dihydrodiol | Key intermediate in natural product synthesis. | researchgate.net |

| Rieske Dioxygenases | Aromatics | cis-dihydrodiols | Green chemical tools for high-value compounds. | researchgate.net |

| Non-heme Iron Catalyst | Naphthalenes | syn-dihydroxylated products | Bio-inspired chemical catalysis. | researchgate.net |

Lipase-Catalyzed Transformations for Enantiomeric Enrichment

Lipases are versatile enzymes that can catalyze a variety of reactions in both aqueous and organic media, making them highly useful in organic synthesis. nih.gov One of their key applications is the kinetic resolution of racemic mixtures of alcohols, including diols, through enantioselective acylation or hydrolysis. nih.govresearchgate.net This process allows for the separation of enantiomers, providing access to optically active diols which are valuable chiral building blocks. nih.govnih.gov

In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic diol is selectively acylated, leaving the other enantiomer unreacted. nih.gov The resulting mixture of the acylated diol and the unreacted diol can then be separated. The choice of lipase, solvent, and acyl donor can significantly influence the conversion and enantioselectivity of the reaction. nih.gov For example, lipase from Pseudomonas cepacia (PSL-C) has been shown to be effective in the kinetic resolution of various 1,2-diols. nih.gov

The following table summarizes key aspects of lipase-catalyzed enantiomeric enrichment of diols.

| Lipase Source | Substrate Type | Transformation | Key Findings | Reference |

| Pseudomonas cepacia (PSL-C) | Racemic 1,2-diols with ester group | Kinetic resolution via acylation | Good conversion and enantioselectivity. | nih.gov |

| Porcine Pancreatic Lipase | Atropisomeric 1,1'-biaryl-2,2'-diols | Kinetic resolution with added base | Accelerated reaction times and high enantioselectivity. | soton.ac.ukrsc.org |

| Amano PS and Amano AK | Cyclic trans-1,2-diols | Kinetic resolution via transesterification | Opposite enantiomer selectivity compared to simple cycloalkane-trans-1,2-diols. | acs.org |

| Various lipases | Long-chain 1,2-alkanediols | Enantioselective hydrolysis of diacetates | Moderate to good enantioselectivity. | researchgate.net |

| Novozym 435 and Lipase AK | Tetrahydropyranyl alcohol | Sequential acetylation with opposite selectivity | High enantiomeric purity of the final product. | mdpi.com |

Chemo- and Regioselective Synthesis of this compound and Related Diols

The synthesis of unsaturated diols like this compound presents a significant challenge due to the presence of multiple reactive sites—two hydroxyl groups and a carbon-carbon double bond. Achieving high selectivity is paramount to avoid unwanted side reactions and to control the final product's constitution and stereochemistry. The methods discussed below represent powerful tools for navigating these synthetic challenges.

The hydroboration-oxidation reaction is a cornerstone of organic synthesis for the hydration of alkenes. It is a two-step process that results in the anti-Markovnikov addition of water across a double bond, meaning the hydroxyl group adds to the less substituted carbon. slideshare.netmasterorganicchemistry.com This regioselectivity is governed by both steric and electronic factors during the initial hydroboration step, where the boron atom preferentially adds to the less sterically hindered carbon of the alkene. umich.edulibretexts.org The reaction proceeds via a concerted, syn-addition of the H–B bond across the alkene, forming an organoborane intermediate without the formation of a carbocation, thus preventing rearrangements. libretexts.orglibretexts.org Subsequent oxidation of the organoborane, typically with hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comlibretexts.org

For the synthesis of an unsaturated diol from a diene, chemo- and regioselectivity are critical. To favor the formation of this compound from a precursor like 1,3-pentadiene, the hydroboration must selectively target the terminal double bond. The use of sterically hindered borane (B79455) reagents is a common strategy to enhance this selectivity.

Key Research Findings:

Influence of Borane Reagents: While simple borane (BH₃·THF) can be used, bulky alkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) exhibit significantly higher regioselectivity for the less substituted double bond of a diene. masterorganicchemistry.com This is due to the increased steric demand of the reagent, which makes the approach to the internal, more substituted double bond more difficult.

Directed Hydroxylation: The presence of a pre-existing hydroxyl group in the substrate (an allylic or homoallylic alcohol) can direct the hydroboration to a specific face of the molecule, influencing the stereochemical outcome of the diol product.

| Reagent | Structure | Key Characteristics | Typical Selectivity (Anti-Markovnikov:Markovnikov) |

|---|---|---|---|

| Borane-THF (BH₃·THF) | BH₃ | Least sterically hindered; can react with multiple equivalents of alkene. | Good (~90:10 for terminal alkenes) |

| Disiamylborane | (Sia)₂BH | Bulky reagent; highly selective for terminal alkenes over internal ones. | Excellent (>98:2 for terminal alkenes) |

| 9-BBN | (C₈H₁₄)BH | Thermally stable and highly regioselective due to its rigid bicyclic structure. | Exceptional (>99:1 for most alkenes) |

The synthesis of anti-1,2-diols can be effectively achieved through a two-step sequence involving the epoxidation of an alkene followed by a stereospecific ring-opening reaction. chemistrysteps.com This method is particularly useful for generating vicinal diols with a trans-configuration. libretexts.org

The first step is the conversion of the alkene to an epoxide, a three-membered cyclic ether. This is commonly accomplished using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com The epoxidation itself is a syn-addition, meaning the oxygen atom adds to one face of the double bond. chemistrysteps.com

The second step is the hydrolysis of the epoxide to form the diol. This ring-opening can be catalyzed by either acid or base, and the choice of catalyst dictates the regioselectivity in asymmetric epoxides. libretexts.org

Acid-Catalyzed Ring Opening: The reaction begins with the protonation of the epoxide oxygen, making it a better leaving group. The nucleophile (water) then attacks the epoxide carbon from the backside (Sₙ2-like mechanism), leading to inversion of configuration at the site of attack. In asymmetric epoxides, the nucleophile preferentially attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge in the transition state. masterorganicchemistry.com

Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile (e.g., hydroxide (B78521) ion) directly attacks the epoxide ring. The attack occurs at the less sterically hindered carbon atom, also via an Sₙ2 mechanism, resulting in an anti-diol product. libretexts.org

For the synthesis of this compound, a starting material like 1,2-epoxypent-3-ene would be required. The subsequent ring-opening with aqueous acid or base would yield the desired trans-pent-3-ene-1,2-diol. libretexts.org

| Condition | Mechanism Step 1 | Mechanism Step 2 | Site of Nucleophilic Attack (on asymmetric epoxides) | Stereochemical Outcome |

|---|---|---|---|---|

| Acid-Catalyzed (e.g., H₃O⁺) | Protonation of epoxide oxygen | Nucleophilic attack on protonated epoxide | More substituted carbon | Anti-dihydroxylation |

| Base-Catalyzed (e.g., NaOH, H₂O) | Direct nucleophilic attack | Protonation of resulting alkoxide | Less substituted carbon | Anti-dihydroxylation |

The Wittig reaction is a powerful and widely used method for synthesizing alkenes with excellent control over the location of the double bond. mdpi.comwikipedia.org The reaction involves the coupling of an aldehyde or a ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orgencyclopedia.pub This methodology can be adapted to construct unsaturated diols by using reactants bearing hydroxyl groups.

To construct a molecule like this compound, the strategy typically involves one of the following approaches:

Reaction of a functionalized ylide with a functionalized carbonyl: An ylide containing a protected hydroxyl group is reacted with an α-hydroxy aldehyde, which is also protected.

Post-olefination dihydroxylation: A Wittig reaction is used to construct the unsaturated carbon backbone, followed by a separate dihydroxylation step (e.g., using OsO₄ for syn-diols or via epoxidation/hydrolysis for anti-diols).

The stereochemical outcome of the Wittig reaction (i.e., the E/Z ratio of the resulting alkene) is highly dependent on the structure of the ylide.

Non-stabilized Ylides: Ylides bearing simple alkyl groups are generally unstable and react quickly to form a cis (or Z)-alkene as the major product under salt-free conditions. encyclopedia.pub

Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and typically yield the trans (or E)-alkene as the predominant isomer.

| Ylide Type | Substituent on Ylidic Carbon | Reactivity/Stability | Major Product Stereoisomer |

|---|---|---|---|

| Non-stabilized | Alkyl groups | High reactivity, unstable | Z-alkene |

| Semi-stabilized | Aryl, vinyl groups | Intermediate | Mixture, often Z-alkene |

| Stabilized | -C=O, -COOR, -CN | Low reactivity, stable (can be isolated) | E-alkene |

Condensation-hydrogenation represents a versatile, multi-step approach to building complex molecules. For unsaturated diols, this often involves an initial carbon-carbon bond-forming condensation reaction followed by a selective reduction. mdpi.com

A common sequence begins with an aldol condensation between two carbonyl compounds to generate an α,β-unsaturated ketone or aldehyde. mdpi.com The subsequent challenge is the selective reduction of one functional group while preserving another. To obtain an unsaturated diol, the carbonyl group of the α,β-unsaturated precursor must be reduced to a hydroxyl group without affecting the C=C double bond. This selective hydrogenation is a significant synthetic challenge that requires carefully chosen catalysts and reaction conditions. mdpi.com

An alternative and more atom-economical approach is the "borrowing hydrogen" or "transfer hydrogenation" methodology. acs.org This process, often catalyzed by transition metal complexes (e.g., Ru, Ir), involves the following sequence in a single pot:

A metal catalyst temporarily "borrows" hydrogen from a starting alcohol, oxidizing it to an aldehyde or ketone.

This reactive carbonyl intermediate undergoes a condensation reaction (e.g., aldol) with another molecule.

The catalyst then returns the borrowed hydrogen to the condensation product, selectively hydrogenating a specific functional group to yield the final product. acs.org

This strategy allows for the synthesis of complex alcohols and diols from simpler alcohol precursors with water as the only byproduct, representing a green and efficient synthetic route. acs.org For example, the synthesis of an unsaturated diol could be envisioned by the coupling of two different alcohol precursors through this catalytic cycle.

Chemical Reactivity and Mechanistic Investigations of Pent 3 Ene 1,2 Diol

Oxidation Reactions and Selective Functionalization of Hydroxyl Groups

The oxidation of unsaturated diols like Pent-3-ene-1,2-diol can proceed via two main pathways: reaction at the hydroxyl groups or reaction at the carbon-carbon double bond. The selective functionalization of the hydroxyl groups is a key transformation.

Vicinal diols can be cleaved oxidatively at the C-C bond between the hydroxyl groups. Reagents such as periodic acid (HIO₄) are selective for 1,2-diols, breaking them into two carbonyl compounds. This reaction proceeds through a cyclic periodate ester intermediate. The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol.

Alternatively, the double bond can be oxidized. Dihydroxylation of an alkene converts it into a vicinal diol. Common reagents for this transformation include osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄). These reactions typically occur with syn stereoselectivity, meaning both hydroxyl groups are added to the same face of the double bond. The reaction with OsO₄ is a concerted process involving a cyclic osmate ester intermediate. Due to the cost and toxicity of osmium tetroxide, it is often used in catalytic amounts along with a stoichiometric co-oxidant.

Selective oxidation of one of the hydroxyl groups in the presence of the double bond and the other hydroxyl group presents a significant challenge. The choice of oxidizing agent and reaction conditions is crucial for achieving high selectivity.

Reduction Reactions, including Selective Olefin Hydrogenation

The reduction of this compound can target either the carbon-carbon double bond or the hydroxyl groups. Selective hydrogenation of the olefin (the C=C double bond) without affecting the hydroxyl groups is a common and synthetically useful transformation.

This selective reduction is typically achieved using catalytic hydrogenation. Various metal catalysts, such as palladium (Pd) and platinum (Pt), are effective for the hydrogenation of unsaturated diols. The choice of catalyst, support, solvent, and reaction conditions (temperature and pressure) can significantly influence the reaction's selectivity and yield. For instance, in the hydrogenation of related unsaturated diols like 2-butyne-1,4-diol, palladium catalysts have been shown to yield the saturated diol, butane-1,4-diol, along with other side products. The reaction proceeds stepwise, first reducing the alkyne to an alkene, and then the alkene to the alkane.

The table below summarizes typical conditions for the hydrogenation of unsaturated diols.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | Desired Product |

| Pd | SiO₂-Schiff | Aqueous | 50 | 2 | cis-2-butene-1,4-diol |

| Ru | Carbon | Isopropanol | Variable | Variable | Cyclopentane-1,3-diol |

| Re-Pd | SiO₂ | 1,4-dioxane | 140 | - | Diols from dicarboxylic acids |

Conversely, reducing the hydroxyl groups of a diol to a saturated alkane is a more challenging transformation that often requires harsher reaction conditions or multi-step procedures.

Substitution Reactions at Hydroxyl Positions

The hydroxyl groups of this compound can undergo nucleophilic substitution reactions, where the -OH group is replaced by another functional group. However, the hydroxyl group is a poor leaving group, so it typically needs to be converted into a better leaving group first. This can be achieved by protonation under acidic conditions or by converting it into a sulfonate ester, such as a tosylate.

Once activated, the carbon atom attached to the leaving group becomes electrophilic and can be attacked by a variety of nucleophiles. wikipedia.org Common nucleophiles include halide ions, cyanide, and alkoxides. These reactions allow for the conversion of diols into a wide range of other functionalized molecules.

In the case of this compound, the presence of the double bond in proximity to the hydroxyl groups can influence the reactivity. The allylic position may affect the stability of reaction intermediates, potentially leading to rearrangements or competing reaction pathways.

Intramolecular Cyclization Reactions and Annulation Pathways

The bifunctional nature of this compound, containing both hydroxyl groups and a double bond, makes it a suitable substrate for intramolecular cyclization reactions to form various heterocyclic compounds.

Palladium-Catalyzed Carbonylative Cyclizations of Unsaturated Diols

Palladium-catalyzed carbonylative cyclization is a powerful method for constructing cyclic compounds. In this reaction, an unsaturated molecule, carbon monoxide (CO), and a palladium catalyst react to form a ring structure that incorporates the carbonyl group. For an unsaturated diol like this compound, this could potentially lead to the formation of lactones or other oxygen-containing heterocycles.

The general mechanism for such reactions often involves several key steps:

Oxidative Addition: The palladium(0) catalyst adds to a substrate, often an organic halide or triflate.

CO Insertion: Carbon monoxide inserts into the palladium-carbon bond.

Intramolecular Insertion (Cyclization): The double bond of the unsaturated diol attacks the acyl-palladium intermediate.

Reductive Elimination or β-Hydride Elimination: This final step regenerates the palladium(0) catalyst and releases the cyclic product.

For unsaturated diols, the hydroxyl group can act as an internal nucleophile, trapping the intermediate to form a cyclic ether or lactone.

Rhodium-Catalyzed Intramolecular Hydrosilylation Leading to Polyols

Rhodium-catalyzed intramolecular hydrosilylation is a method for the stereoselective synthesis of polyols. In this reaction, a hydrosilane (a compound containing a Si-H bond) reacts with an unsaturated diol in the presence of a rhodium catalyst.

The process typically involves the following steps:

One of the hydroxyl groups of the diol reacts with the hydrosilane to form a silyl (B83357) ether, with the Si-H moiety still intact.

The rhodium catalyst then facilitates the intramolecular addition of the Si-H bond across the carbon-carbon double bond (hydrosilylation). This step forms a cyclic silyl ether.

Subsequent oxidation of the carbon-silicon bond, often with hydrogen peroxide (Fleming-Tamao oxidation), replaces the silicon with a hydroxyl group, yielding a triol.

This methodology allows for the controlled introduction of a new hydroxyl group with specific stereochemistry, which is dictated by the catalyst and the geometry of the cyclization transition state.

Free-Radical Cyclization Processes in Unsaturated Systems

Free-radical cyclization offers another route to form cyclic compounds from unsaturated precursors like this compound. acs.org These reactions are initiated by the formation of a radical, which then adds to the double bond in an intramolecular fashion.

A typical sequence for a free-radical cyclization might involve:

Radical Generation: A radical is generated on the diol substrate. This can be achieved, for example, by abstracting a hydrogen atom from one of the hydroxyl groups or by converting a hydroxyl group into a species that can be transformed into a radical (e.g., a Barton-McCombie deoxygenation intermediate).

Cyclization: The generated radical adds to the internal double bond. The regioselectivity of this addition (i.e., which end of the double bond the radical attacks) is governed by the stability of the resulting cyclic radical and steric factors. 5-exo cyclizations are generally favored over 6-endo cyclizations according to Baldwin's rules.

Radical Quenching: The newly formed cyclic radical is then quenched, often by abstracting a hydrogen atom from a donor molecule, to give the final, stable cyclic product.

Thiyl radicals are often used to initiate such cyclizations in diene systems. acs.org The process can be highly efficient for forming five-membered rings. acs.org

Gold-Catalyzed Alkyne Cyclizations of Related Systems

Gold-catalyzed cyclizations have become a significant tool in organic synthesis, particularly for the activation of alkynes toward nucleophilic attack. nih.gov In systems analogous to this compound, such as other alkynols and alkyndiols, gold catalysts, typically Au(I) or Au(III) complexes, act as soft Lewis acids to activate the carbon-carbon triple bond. This activation renders the alkyne susceptible to intramolecular attack by a nucleophile, such as a hydroxyl group present in the molecule. researchgate.net

The general mechanism commences with the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack from one of the hydroxyl groups, leading to the formation of a new heterocyclic ring. nih.govresearchgate.net The regioselectivity of this cyclization is often governed by Baldwin's rules, with 5-endo-dig and 6-exo-dig cyclizations being common pathways. For instance, in the case of a 1,2-diol tethered to an alkyne, a gold-catalyzed bis-cyclization can occur, leading to the formation of bridged acetal (B89532) structures. researchgate.net

While specific studies on this compound itself are not prevalent in the context of gold-catalyzed alkyne cyclizations, the reactivity of related alkynol systems provides a strong indication of its potential behavior. For example, the cycloisomerization of alkynol-based 1,5-enynes has been shown to yield unexpected patterns of reactivity depending on the substituents, highlighting the subtle electronic and steric effects that can influence the reaction outcome. researchgate.net

Table 1: Examples of Gold-Catalyzed Cyclizations in Related Alkynol Systems

| Substrate Type | Catalyst | Reaction Type | Product |

| Alkynol-based 1,5-enynes | [IPrAuCl]/AgNTf | Cycloisomerization | Bicyclic compounds |

| 2-Azetidinone-tethered alkyn-1,2-diols | Au(I) complexes | Bis-cyclization | β-lactam-bridged acetals |

| General Alkynols | Au(I) or Au(III) | Oxycyclization | Furans, pyrans, etc. |

Rearrangement Reactions and Carbocation Chemistry

Pinacol (B44631) Rearrangements in Unsaturated Diol Systems and Cyclopentenone Formation

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that proceeds through a carbocation intermediate, leading to the formation of a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org In unsaturated diol systems such as this compound, the presence of the double bond can significantly influence the course of the rearrangement.

The mechanism is initiated by the protonation of one of the hydroxyl groups by an acid, followed by the loss of a water molecule to form a carbocation. masterorganicchemistry.comlibretexts.org The stability of the resulting carbocation is a key factor in determining the reaction pathway. Subsequently, a 1,2-migration of an adjacent group (alkyl, aryl, or hydride) occurs to the carbocation center, which is the defining step of the pinacol rearrangement. masterorganicchemistry.comwikipedia.org This migration results in the formation of a more stable carbocation, which is then quenched by deprotonation to yield the final carbonyl product.

In cyclic unsaturated diols, such as cyclopent-3-en-1,2-diols, this rearrangement can be a powerful method for the synthesis of cyclopentenones. researchgate.net The protonation of the diol leads to the formation of cyclopentenyl carbocations. These intermediates can then undergo rearrangement and subsequent elimination to afford cyclopent-2-en-1-ones. researchgate.net The specific products formed are dependent on the substitution pattern of the starting diol and the reaction conditions.

Table 2: Key Steps in the Pinacol Rearrangement of Unsaturated Diols

| Step | Description | Intermediate/Product |

| 1 | Protonation of a hydroxyl group | Oxonium ion |

| 2 | Loss of water | Carbocation |

| 3 | 1,2-alkyl or hydride shift | Rearranged carbocation |

| 4 | Deprotonation | Carbonyl compound (e.g., cyclopentenone) |

Carbon-Carbon Bond Migration Processes

Carbon-carbon bond migration is a fundamental process in many molecular rearrangements, including the pinacol rearrangement. masterorganicchemistry.com In the context of this compound and related unsaturated diols, the migration of a carbon-carbon bond is a key step in the formation of rearranged products. masterorganicchemistry.com This migration is driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.com

The process is initiated by the formation of a carbocation, typically through the acid-catalyzed loss of a hydroxyl group as water. masterorganicchemistry.com An adjacent carbon-carbon bond can then migrate to the electron-deficient center. The propensity for a particular C-C bond to migrate is influenced by several factors, including the stability of the resulting carbocation and the relief of ring strain in cyclic systems. masterorganicchemistry.com For instance, in carbocation rearrangements involving strained rings like cyclobutane, ring-expansion through C-C bond migration is a common and favorable process. masterorganicchemistry.com

In acyclic systems like this compound, the migration of an alkyl group will lead to a rearranged carbon skeleton. The presence and position of the double bond can influence the stability of the initially formed and rearranged carbocations, thereby directing the course of the C-C bond migration.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org These reactions are classified by the order [i,j], which denotes the number of atoms over which the sigma bond migrates on each fragment. openochem.org A well-known example is the imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. wikipedia.orgimperial.ac.uk

For a molecule like this compound, a direct sigmatropic rearrangement is not immediately apparent. However, derivatives of this diol could potentially undergo such transformations. For instance, if this compound were converted into an allyl vinyl ether, it would be a substrate for the Claisen rearrangement. wikipedia.org This imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement would proceed through a concerted, cyclic transition state to form a γ,δ-unsaturated carbonyl compound. The reaction is typically thermally promoted and is known for its high stereospecificity. imperial.ac.uk

Another possibility is the oxy-Cope rearrangement, where a 1,5-diene with a hydroxyl group at C-3 undergoes a imperial.ac.ukimperial.ac.uk-sigmatropic shift upon heating. openochem.org While this compound is not a 1,5-diene, this type of rearrangement is a key example of sigmatropic shifts in unsaturated alcoholic systems.

Mechanistic Studies of Acid-Catalyzed Transformations

Dehydration Pathways and Associated Intermediates

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. libretexts.orgchemguide.co.uk For a diol like this compound, the dehydration process can be complex, potentially leading to a variety of products through different pathways involving carbocation intermediates.

The reaction is initiated by the protonation of one of the hydroxyl groups by a strong acid, converting it into a good leaving group (water). libretexts.orgchemguide.co.uk Departure of the water molecule generates a carbocation. The fate of this carbocationic intermediate depends on its structure and the reaction conditions. It can be trapped by a nucleophile, lose a proton to form a double bond, or undergo rearrangement to a more stable carbocation before subsequent reaction. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the initially formed carbocation is adjacent to both a double bond and another hydroxyl group. This proximity can lead to several possible outcomes. Elimination of a proton from an adjacent carbon would lead to the formation of a conjugated diene. Alternatively, the neighboring hydroxyl group could participate, potentially leading to the formation of an epoxide or undergoing a pinacol-type rearrangement as discussed previously. The stability of the potential carbocation intermediates, governed by factors like hyperconjugation and resonance, will play a crucial role in determining the major dehydration pathway and the final product distribution. atlas.org

Table 3: Potential Intermediates in the Acid-Catalyzed Dehydration of this compound

| Intermediate | Formation | Potential Fate |

| Oxonium Ion | Protonation of a hydroxyl group | Loss of water to form a carbocation |

| Secondary Carbocation | Loss of water from the protonated diol | Elimination, rearrangement, or trapping by a nucleophile |

| Allylic Carbocation | Rearrangement of the initial carbocation | Formation of conjugated dienes |

Computational Elucidation of Reaction Coordinates and Transition States

Computational studies, particularly those employing quantum chemical calculations and master equation simulations, have become instrumental in elucidating the complex reaction pathways of diols. While direct computational studies on this compound are not extensively detailed in the provided literature, mechanistic insights can be drawn from analogous polyalcohol systems, such as 2,4-pentanediol. The conversion of these diols often involves multiple elementary steps, including dehydration and isomerization, each with distinct transition states and energy barriers.

For the dehydration of a diol, computational models are used to map out the Gibbs free energy profile. This helps in understanding the favorability of different reaction mechanisms, such as stepwise versus concerted pathways. For instance, in the dehydration of a pentanediol over a Brønsted acid catalyst, the initial step is the activation of a hydroxyl group. The Gibbs free energy of activation for the formation of an alkoxide intermediate (I4) in a subsequent dehydration step has been calculated to be 109 kJ mol⁻¹ nsf.gov.

Master equation simulations are also employed to model the kinetics of related unsaturated alcohol radicals over wide temperature and pressure ranges nih.govcore.ac.uk. These simulations reveal that at different temperatures, the decay rate of the radical is governed by different single eigenvalues, corresponding to either recombination reactions at low temperatures or the formation of bimolecular products at high temperatures nih.govcore.ac.uk. For example, in the reaction of (E/Z)-pent-3-en-2-yl radicals with oxygen, simulations predict that the most significant reaction channel at high temperatures is the formation of (E/Z)-penta-1,3-diene and a hydroperoxyl radical nih.gov.

Table 1: Calculated Activation Energies for Diol Conversion Steps

| Reaction Step | Intermediate/Transition State | Calculated Gibbs Free Energy of Activation (kJ mol⁻¹) |

|---|

Role of Brønsted Acid Sites in Diol Conversions

Brønsted acid sites on solid catalysts play a crucial role in the conversion of diols into valuable chemicals. These acidic protons facilitate key reaction steps, primarily dehydration, by activating the hydroxyl groups. The selective conversion of diols like this compound is often initiated by the interaction of one of the -OH groups with a Brønsted acid site, such as a sulfonic group on a functionalized catalyst or a bridged hydroxyl group in a zeolite nsf.govmdpi.com.

The mechanism of dehydration over Brønsted acid sites can proceed through different pathways. The primary dehydration of one hydroxyl group in a diol leads to the formation of an unsaturated alcohol nsf.gov. For example, the conversion of 2,4-pentanediol over a Brønsted acid catalyst yields 3-penten-2-ol as a primary product nsf.gov. This intermediate can then undergo further secondary conversions on the same acid site, including a second dehydration to form a diene (like pentadiene), isomerization to other unsaturated alcohols (e.g., 4-penten-2-ol), or conversion to a saturated ketone (e.g., 2-pentanone) nsf.gov.

The strength and nature of the Brønsted acid sites are critical. While strong acid sites are effective, even weak Brønsted acid sites, such as silanol nests in zeolites, can be the main active sites for certain conversions, like that of n-butene mdpi.com. In the vapor-phase dehydration of various 1,2-alkanediols, Brønsted acid sites on silica-supported WO₃ catalysts have been identified as the active species for the formation of aldehydes researchgate.net. The efficiency of these catalytic conversions is highly dependent on reaction conditions such as temperature and pressure.

Table 2: Products from the Conversion of Pentanediols over Brønsted Acid Catalysts

| Reactant | Catalyst Type | Primary Product | Secondary Products |

|---|---|---|---|

| 2,4-Pentanediol | Sulfonic Group (Brønsted Acid) | 3-Penten-2-ol nsf.gov | Pentadienes, 4-Penten-2-ol, 2-Pentanone nsf.gov |

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity and chemoselectivity are paramount in the chemical transformations of polyfunctional molecules like this compound. These selectivities determine which functional group reacts and at which position, thereby dictating the final product structure.

Regioselectivity in diol reactions is often governed by a combination of steric and electronic factors, as well as reaction conditions. In the glycosylation of 1,2-diols, for instance, the regioselectivity can be significantly influenced by the presence of neighboring protecting groups capable of forming hydrogen bonds with a specific hydroxyl group researchgate.net. This interaction can enhance the nucleophilicity of that particular -OH group, directing the reaction to that site. While steric hindrance can play a role, it is not always the deciding factor; in some cases, a highly hindered hydroxyl group can be selectively functionalized researchgate.net.

In the context of this compound, the two hydroxyl groups are in different chemical environments—one is allylic (at C-2, adjacent to the double bond) and the other is primary (at C-1). This inherent difference is expected to lead to significant regioselectivity in its reactions. For example, reactions favoring substitution at the allylic position might be preferred under certain conditions due to the potential for stabilization of intermediates or transition states by the adjacent π-system.

Chemoselectivity involves the preferential reaction of one functional group over another. This compound possesses two types of functional groups: hydroxyl groups and a carbon-carbon double bond. The choice of reagent and reaction conditions determines which group reacts. For example, oxidation of the diol would target the hydroxyl groups. A mild oxidizing agent like pyridinium chlorochromate (PCC) could selectively oxidize the secondary alcohol at C-2 to a ketone without affecting the primary alcohol or the C=C double bond askiitians.com. Conversely, strong oxidizing agents like acidic permanganate could potentially cleave the double bond askiitians.com.

Hydrogenation reactions, on the other hand, would target the C=C double bond. Catalytic hydrogenation using catalysts like Ru/C can selectively reduce the double bond to yield the corresponding saturated diol, cyclopentane-1,3-diol, while leaving the hydroxyl groups intact nih.govacs.org. The choice of catalyst is crucial; catalysts such as Pd/C or Pt/C might instead promote dehydration reactions, leading to products like cyclopentanone and cyclopentanol acs.org.

Table 3: Predicted Selective Transformations of this compound

| Reaction Type | Reagent/Catalyst | Targeted Functional Group | Likely Major Product |

|---|---|---|---|

| Oxidation | Pyridinium Chlorochromate (PCC) | Secondary -OH | 1-Hydroxy-pent-3-en-2-one |

| Hydrogenation | Ru/C | C=C Double Bond | Pentane-1,2-diol |

Applications of Pent 3 Ene 1,2 Diol As a Versatile Synthetic Building Block

Role in Natural Product Total Synthesis

The structural features of pent-3-ene-1,2-diol make it an ideal starting material for the construction of various natural products. Its ability to introduce specific stereochemistry and serve as a precursor for different molecular backbones is a significant advantage in total synthesis.

The 1,2-diol unit of this compound is a key functional group that can be incorporated into larger, more complex molecules with defined stereochemistry. The control of stereochemistry is crucial in natural product synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Stereoselective Reactions: The alkene portion of this compound allows for stereoselective reactions, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters. For instance, Sharpless asymmetric epoxidation of the corresponding allylic alcohol can produce epoxy alcohols with high enantiomeric purity. wikipedia.orgresearchgate.net These epoxy alcohols are versatile intermediates that can be opened by various nucleophiles to generate a range of stereodefined diol-containing structures. orgsyn.org

Iterative Diol Synthesis: Lithiated epoxides derived from this compound can react with boronates in a stereospecific manner to yield syn-1,2-diols. This process can be repeated to construct triols with four defined stereogenic centers, showcasing the iterative potential of this building block in creating polyol chains. organic-chemistry.org

Access to anti-1,2-Diols: Asymmetric ring-opening/cross-metathesis of related dioxygenated cyclobutenes, catalyzed by a chiral ruthenium complex, provides an enantioselective route to anti-1,2-diols. nih.gov This method offers a complementary approach to accessing different diastereomers of diol motifs.

The following table summarizes methods for creating stereodefined diols, which can be applied to derivatives of this compound:

| Method | Resulting Diol Stereochemistry | Key Reagents/Catalysts |

| Asymmetric Dihydroxylation | syn or anti depending on reagent | Osmium tetroxide, chiral ligands |

| Sharpless Asymmetric Epoxidation | Precursor to various diols | Titanium tetraisopropoxide, diethyl tartrate, tert-butyl hydroperoxide wikipedia.org |

| Lithiated Epoxide + Boronate | syn-1,2-diols | Organolithium reagent, boronate ester organic-chemistry.org |

| Asymmetric Ring-Opening/Cross-Metathesis | anti-1,2-diols | Chiral ruthenium complex nih.gov |

The carbon skeleton and functional groups of this compound make it an excellent precursor for the synthesis of various classes of natural products, including polyketides, alkaloids, and terpenes.

Polyketides: Polyketides are a large and diverse class of natural products characterized by repeating ketone and hydroxyl groups. The diol functionality of this compound can be directly incorporated into polyketide chains or modified to generate the required oxygenation patterns. nih.gov For instance, the antifungal properties of certain polyketide derivatives have been linked to the presence of a pent-4-ene-2,3-diol (B14558368) block, a structure closely related to this compound. nih.gov

Alkaloids: Alkaloids are nitrogen-containing natural products with a wide range of biological activities. This compound can be transformed into key intermediates for alkaloid synthesis. For example, it can be converted to azido-containing intermediates, which can then be cyclized to form nitrogen-containing heterocyclic rings, the core structures of many alkaloids. researchgate.net The radical cyclization of derivatives of a chiral cyclohexenol, which can be seen as a more complex analogue of this compound, has been applied to the asymmetric synthesis of (–)-dihydrocodeinone, a morphine alkaloid. acs.org

Terpenes: Terpenes are a large class of natural products derived from isoprene (B109036) units. The five-carbon backbone of this compound can serve as a building block for the synthesis of various terpene skeletons. The alkene functionality allows for the introduction of additional carbon atoms and the formation of cyclic structures characteristic of many terpenes.

Chiral Pool Synthesis and Stereodefined Intermediate Generation

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral molecules. This compound, particularly in its enantiomerically pure forms, is a valuable member of the chiral pool. molaid.com

Source of Chirality: Enantiomerically pure this compound can be obtained through various methods, including Sharpless asymmetric epoxidation followed by kinetic resolution. psu.edu This provides access to both enantiomers of the diol, which can then be used to synthesize a wide range of enantiomerically pure products.

Generation of Stereodefined Intermediates: The diol and alkene functionalities of this compound can be selectively manipulated to generate a variety of stereodefined intermediates. For example, the diol can be protected, and the alkene can undergo various transformations, such as hydroboration-oxidation or ozonolysis, to introduce new functional groups with controlled stereochemistry. These intermediates are then used in the synthesis of complex target molecules.

The following table highlights the use of this compound derivatives in generating stereodefined intermediates:

| Starting Material | Reaction | Product | Application |

| Enantiopure (±)-(E)-Hept-5-en-2,3-diol | Sharpless Asymmetric Epoxidation/Kinetic Resolution | anti-(2S,3S,4S)-Epoxy alcohol | Synthesis of (+)-endo- and (–)-exo-1,3-Dimethyl-2,9-dioxabicyclo[3.3.1]nonane psu.edu |

| (S,Z)-pent-3-ene-1,2-diol | Diboration/Double Allylation | Cyclohexanols with four contiguous stereocenters | Total synthesis of pumilaside B aglycon core.ac.uk |

Derivatization Strategies for Advanced Molecular Architectures

The diol and alkene functionalities of this compound can be derivatized in numerous ways to create more complex and advanced molecular architectures. These derivatization strategies expand the synthetic utility of this versatile building block.

The 1,2-diol moiety of this compound readily reacts with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals. pearson.comorganic-chemistry.org This reaction is often used to protect the diol functionality during subsequent chemical transformations. wikipedia.org

Protection of Diols: The formation of a cyclic acetal (B89532) or ketal is a common and effective method for protecting 1,2-diols. masterorganicchemistry.com These protecting groups are stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org They can be easily removed by treatment with aqueous acid to regenerate the diol. organic-chemistry.org

Formation of 1,3-Dioxocenes: (Z)-unsaturated diols, such as (2Z)-pent-2-ene-1,5-diol, which is a constitutional isomer of this compound, can react with aldehydes and ketones to form 1,3-dioxocenes. thieme-connect.de These eight-membered heterocyclic rings are interesting structural motifs found in some natural products and can serve as precursors for further synthetic manipulations.

The table below shows common reagents used for the formation of cyclic acetals from 1,2-diols:

| Reagent | Conditions | Resulting Acetal |

| Acetone | Acid catalyst youtube.com | Acetonide (2,2-dimethyl-1,3-dioxolane derivative) |

| 2,2-Dimethoxypropane | Acid catalyst youtube.com | Acetonide |

| Benzaldehyde | Acid catalyst | Benzylidene acetal |

The alkene functionality of this compound can be selectively oxidized to form epoxy alcohols, which are highly valuable bifunctional intermediates in organic synthesis.

Sharpless Asymmetric Epoxidation: As previously mentioned, the Sharpless asymmetric epoxidation is a powerful method for converting allylic alcohols, which can be derived from this compound, into enantiomerically enriched epoxy alcohols. wikipedia.org This reaction has been widely used in the total synthesis of complex natural products. wikipedia.org

Versatility of Epoxy Alcohols: Epoxy alcohols contain both an electrophilic epoxide ring and a nucleophilic hydroxyl group. This bifunctionality allows for a variety of subsequent transformations. The epoxide can be opened by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds with controlled stereochemistry. orgsyn.org The hydroxyl group can be oxidized, protected, or used to direct further reactions.

Other Bifunctional Intermediates: Besides epoxy alcohols, this compound can be converted into other useful bifunctional intermediates. For example, the diol can be protected, and the alkene can be subjected to dihydroxylation to create a tetrol, or ozonolysis to generate an aldehyde and a hydroxyl group. These transformations further expand the synthetic utility of this versatile building block.

Synthesis of Higher Polyols and Triols from Diol Scaffolds

The 1,3,5-triol structural motif is a recurring subunit in numerous biologically active natural products, making the stereoselective synthesis of such structures a significant area of interest. nih.gov this compound and its derivatives serve as effective precursors for these more complex polyols, particularly through strategies involving intramolecular reactions that leverage the compound's existing stereochemistry and functionality.

A prominent method for extending a diol scaffold to a triol is through a sequence of intramolecular hydrosilylation followed by oxidation. nih.gov This strategy has been effectively demonstrated for the synthesis of syn,syn- and syn,anti-1,3,5-triols from substituted (Z)-1,5-syn-diols and (E)-1,5-anti-diols, which are structural analogues of this compound derivatives. nih.gov The process involves the protection of one hydroxyl group, followed by hydrosilylation of the double bond, which is directed by the remaining free hydroxyl group. The resulting carbon-silicon bond is then oxidatively cleaved to unveil the new hydroxyl group, completing the 1,3-diol system. nih.govthieme-connect.de

This intramolecular hydrosilylation is a mild and efficient method for constructing 1,3-diols. nih.gov The use of specific catalysts, such as Karstedt's catalyst (a platinum complex), allows for high levels of stereocontrol. nih.gov For example, the hydrosilylation of (Z)-1,5-syn-diol monoethers can achieve syn-diastereoselectivity with ratios up to 95:5, while (E)-1,5-anti-diol monoethers also yield syn-diols with diastereomeric ratios reaching 88:12. nih.gov The entire three-step sequence, involving silyl (B83357) ether formation, hydrosilylation, and final oxidation, can produce the desired 1,3,5-triol derivatives in good yields, typically ranging from 72% to 85%. nih.gov

Another approach to generating a triol from the this compound scaffold involves the dihydroxylation of the alkene. Since this compound contains a secondary allylic alcohol, it is a suitable substrate for molybdenum-catalyzed anti-dihydroxylation, which can produce 1,2,3-triols with excellent diastereocontrol. organic-chemistry.org

Table 1: Stereoselective Synthesis of 1,3,5-Triols via Intramolecular Hydrosilylation

| Step | Reaction | Reagents & Conditions | Product | Diastereoselectivity | Overall Yield | Reference |

| 1 | Silyl Ether Formation | Hydrosilane (e.g., HSiMe₂Cl) | Silyl-protected diol | - | - | nih.gov |

| 2 | Intramolecular Hydrosilylation | 0.5 mol % Karstedt's catalyst, Toluene (B28343) | Cyclic siloxane intermediate | syn-control | - | nih.gov |

| 3 | Oxidative Cleavage | 30% H₂O₂, KHCO₃, THF/MeOH | syn,syn- or syn,anti-1,3,5-Triol | 87:13 to 95:5 | 72-85% | nih.gov |

Formation of Thiol Derivatives